9-Chloro-1,2,3,4-tetrahydroacridine

Vue d'ensemble

Description

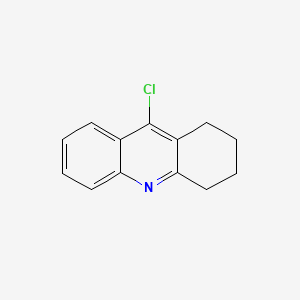

9-Chloro-1,2,3,4-tetrahydroacridine is an organic compound with the molecular formula C13H12ClN. It is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields, including pharmacology, material sciences, and photophysics . This compound is particularly notable for its potential therapeutic applications, especially in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Méthodes De Préparation

The synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine typically involves the chlorination of tetrahydroacridine. One common method includes heating a mixture of tetrahydroacridine and phosphoryl chloride in a sand bath at 125–130°C for an hour . This reaction yields this compound as a pale brown powder with a melting point of 160–165°C and a yield of 64% . Industrial production methods often focus on optimizing reaction conditions to improve yield and purity while minimizing environmental impact .

Analyse Des Réactions Chimiques

Key Steps:

-

Starting materials : 2-amino-4-chlorobenzoic acid and cyclohexanone react in the presence of POCl₃.

-

Reaction conditions :

-

Purification : Liquid–liquid extraction with ethyl acetate followed by preparative TLC (dichloromethane eluent) .

Structural Features:

-

Tricyclic core : A central pyridine ring fused to benzene and cyclohexane.

-

Reactivity : The chlorine substituent at position 9 enhances electrophilicity, facilitating further derivatization .

2.1. Amination with Alkyldiamines

Microwave-assisted amination introduces alkylamino groups at position 9 :

Procedure :

-

Reagents : Alkyldiamines, phenol (solvent), NaI (catalyst).

-

Conditions : 150°C for 30 minutes.

Outcome : Derivatives like 9-alkylamino-1,2,3,4-tetrahydroacridines (e.g., 6.a–6.n) exhibit antileishmanial activity, with IC₅₀ values as low as 5.78 ± 0.65 µM .

2.2. N-Acetylation

Acetylation of the amino group enhances lipophilicity :

Procedure :

-

Reagents : Acetic anhydride, methanol, H₂SO₄.

-

Conditions : Microwave heating (50 W, 100°C, 10 minutes).

Result : N-acetylated derivatives (e.g., 7.a–7.n) with chain linkers ≥8 carbons show improved activity .

Platinum Complexation

A platinum(II) complex with dichloro-bis(dimethyl sulfoxide) enhances antitumor efficacy :

Procedure :

-

Reagents : Dichloro-bis(dimethyl sulfoxide) platinum(II), polar solvent (e.g., methanol).

-

Conditions : Heating (25–90°C) for 4–48 hours.

Biological Impact :

Antileishmanial Activity

Structure–activity relationship (SAR) studies reveal :

| Derivative | Chain Length | IC₅₀ (µM) |

|---|---|---|

| 7.m (chlorinated) | 10 carbons | 5.78 ± 0.65 |

| 7.g (unsubstituted) | 12 carbons | 1.86 ± 0.48 |

Key Findings :

-

Chlorination enhances activity for shorter chains (8–10 carbons).

-

Longer chains (>12 carbons) favor unsubstituted derivatives .

Critical Analysis of Reaction Conditions

| Reaction Type | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Yield | 41–68% | 61–70% |

| Reaction Time | 2 hours | 30 minutes |

| Energy Efficiency | Lower | Higher |

This comprehensive analysis highlights the versatility of 9-chloro-1,2,3,4-tetrahydroacridine in generating biologically relevant derivatives, with SAR data guiding optimization for specific therapeutic targets.

Applications De Recherche Scientifique

Antitumor Activity

One of the most prominent applications of 9-chloro-1,2,3,4-tetrahydroacridine is its use in developing antitumor agents. Recent research has focused on synthesizing platinum complexes involving this compound to enhance its anticancer efficacy.

Case Study: this compound-Platinum(II) Complex

A study reported the synthesis of a dichloro-dimethyl sulfoxide this compound-platinum(II) complex. This complex demonstrated selective inhibition of liver cancer Hep-G2 cells with an IC50 value of 10.48 μM. The cytotoxicity was relatively low (IC50 = 66.70 μM), indicating a favorable therapeutic index compared to traditional chemotherapeutics like cisplatin .

| Compound | Target Cell Line | IC50 (μM) | Cytotoxicity (IC50 μM) |

|---|---|---|---|

| This compound-Platinum(II) | Hep-G2 | 10.48 ± 0.83 | 66.70 ± 0.74 |

Neuropharmacological Applications

This compound derivatives have been investigated for their potential as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Tacrine Derivatives

A series of tacrine-1,2,3-triazole derivatives were synthesized using this compound as a building block. These compounds exhibited potent inhibition against acetylcholinesterase and butyrylcholinesterase with IC50 values of 4.89 μM and 3.61 μM respectively . This suggests that modifications to the tetrahydroacridine scaffold can enhance cholinergic activity.

| Compound Type | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Tacrine Derivative | 4.89 | 3.61 |

Antileishmanial Activity

The antileishmanial properties of derivatives based on this compound have also been explored.

Case Study: Evaluation Against Leishmania infantum

Research evaluated the activity of N-acetylated derivatives against Leishmania infantum promastigotes. While the initial derivatives showed no significant activity (IC50 > 100 μM), modifications with longer carbon chain linkers improved their efficacy . The presence of chlorine atoms in these derivatives was noted to enhance the biological activity compared to simpler structures.

Mécanisme D'action

The primary mechanism of action of 9-Chloro-1,2,3,4-tetrahydroacridine involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparaison Avec Des Composés Similaires

Similar compounds to 9-Chloro-1,2,3,4-tetrahydroacridine include:

9-Amino-1,2,3,4-tetrahydroacridine:

9-Hydroxy-1,2,3,4-tetrahydroacridine: This derivative is studied for its potential therapeutic applications and its ability to interact with biological targets.

Fluorobenzoic tetrahydroacridine derivatives: These compounds have shown promising cytotoxic activity against cancer cell lines.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Activité Biologique

9-Chloro-1,2,3,4-tetrahydroacridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzoic acid with cyclohexanone in the presence of phosphorus oxychloride (POCl₃) under reflux conditions. This method has been optimized to yield high purity products suitable for biological evaluations .

Cholinesterase Inhibition

This compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmission and are implicated in Alzheimer's disease. Research indicates that this compound exhibits significant inhibitory activity against these enzymes:

| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |

|---|---|---|

| This compound | 4.89 | 3.61 |

These values suggest that this compound could be a promising candidate for the development of therapeutic agents aimed at treating Alzheimer's disease .

Anticancer Activity

Recent studies have explored the application of this compound in cancer therapy. Notably, a platinum(II) complex of this compound has shown potential against liver cancer. The complex demonstrated significant cytotoxic effects on liver cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been systematically studied to understand their impact on biological activity. For instance:

- Alkyl Substituents : Variations in alkyl chain length and branching have been shown to influence both AChE and BChE inhibition.

- Aromatic Planarity : The planar structure of the acridine moiety is essential for optimal interaction with the active sites of cholinesterases .

Neuroprotective Effects

In a study evaluating various tetrahydroacridine derivatives for neuroprotective effects against oxidative stress-induced neuronal damage, this compound exhibited significant protective effects. The compound was able to reduce markers of oxidative stress and enhance cell viability in neuronal cultures exposed to neurotoxic agents .

Antileishmanial Activity

Another investigation focused on the antileishmanial properties of tetrahydroacridine derivatives. While many derivatives showed toxicity at higher concentrations, this compound was identified as having a favorable therapeutic index against Leishmania species . This suggests potential for further development as an antileishmanial agent.

Propriétés

IUPAC Name |

9-chloro-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPJWKLHPNECFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202248 | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-30-5 | |

| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5396-30-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CHLORO-1,2,3,4-TETRAHYDROACRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YJK4BWG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.